N,N-Diphenyl-2-naphthylamine
Overview
Description
Synthesis Analysis
The synthesis of N,N-Diphenyl-2-naphthylamine-related compounds involves various methods, including the Cu(I)-catalyzed cyclization of terminal alkynes, 2-bromoaryl ketones, and amides to create functionalized 1-naphthylamines with high yields and selectivity (Su et al., 2019). This process highlights the efficiency and versatility of modern synthetic approaches in generating naphthylamine derivatives.
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied, revealing complex arrangements and interactions. For instance, the crystal structure of N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4′-diamine (NPB) shows coplanar biphenyl groups and naphthyl-to-naphthyl π–π interactions, indicating the compound's potential in electronic applications due to its stable and conductive molecular architecture (Jung‐An Cheng & Pi‐Ju Cheng, 2010).
Chemical Reactions and Properties
Naphthylamine-based compounds participate in various chemical reactions, including electron transport and oxidative coupling, which are critical for their application in organic electronics. Notably, Naphthalene-1,8-diylbis(diphenylmethylium) has been used as a two-electron oxidant for the synthesis of benzidines through oxidative self-coupling of N,N-dialkylanilines, demonstrating the compounds' reactivity and potential for creating complex organic molecules (Saitoh, Yoshida, & Ichikawa, 2006).
Physical Properties Analysis
The physical properties of this compound and its derivatives are characterized by their solid-state structures and photophysical properties. Research indicates that these compounds exhibit tunable and polarity-sensitive fluorescence emission, which can be applied in imaging lipid droplets in cells and monitoring cellular growth. This application is facilitated by the compounds' electronic donor-acceptor structures and large Stokes shifts, highlighting their potential in biological imaging and materials science (Su et al., 2019).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as their ability to undergo nucleophilic substitution and participate in electron-transfer reactions, underscore their versatility and potential in synthetic chemistry. The electron transport abilities of certain naphthylamine-based compounds suggest their usefulness in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices (Tse, Kwok, & So, 2006).
Scientific Research Applications
Electron Transport in Organic Compounds
N,N-Diphenyl-2-naphthylamine, as part of naphthylamine-based compounds, has been studied for its electron transporting abilities. Research has shown that compounds like N,N′-diphenyl-N,N′-bis(1-naphthyl)(1,1′-biphenyl)-4,4′diamine (NPB) exhibit significant electron mobilities, which are important in the development of organic light-emitting diodes (OLEDs). These properties contribute to a deeper understanding of electron conducting mechanisms in organic materials (Tse, Kwok, & So, 2006).
Transport and Luminescence in Model Compounds
The impact of this compound on the transport and luminescence properties of related compounds has been investigated. Studies show that the hole mobilities of such compounds correlate with their dipole moments, with less polar compounds like this compound demonstrating higher mobility. This research is vital for optimizing materials used in OLEDs, where transport and luminescence characteristics are crucial (Tong et al., 2004).
Effects on Aquatic Organisms
Investigations into the effects of N-phenyl-2-naphthylamine on aquatic unicellular algae Chlorella vulgaris have revealed significant physiological changes. Exposure to this compound leads to increased activities in antioxidant enzymes and substantial damage to cellular structures, including disruption of photosynthesis. This research offers insights into the environmental impact of N-phenyl-2-naphthylamine on aquatic ecosystems (Qian et al., 2009).
Antioxidant Capacity in Polymers
A study on the antioxidant capacity of a C12-naphthylamine antioxidant in polyethylene highlights the compound's effectiveness in thermal stabilization and oxidative resistance. This research is relevant for enhancing the durability and performance of polymeric materials, where antioxidants play a crucial role (Wang et al., 2017).
Improved Microextraction Methods
The application of this compound in improved microextraction methods for water sample analysis has been explored. This approach demonstrates an efficient and sensitive method for detecting aromatic amines in water, contributing to environmental monitoring and pollution control strategies (Zhou & Ye, 2008).
Safety and Hazards
Future Directions
The future directions of N,N-Diphenyl-2-naphthylamine are not explicitly mentioned in the available resources .
Relevant Papers There are several papers that discuss this compound. One paper discusses its electron transport abilities . Another paper discusses its use as a matrix for imaging of small-molecule metabolites .
properties
IUPAC Name |
N,N-diphenylnaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N/c1-3-11-20(12-4-1)23(21-13-5-2-6-14-21)22-16-15-18-9-7-8-10-19(18)17-22/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYDYNGPYMOCMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80989223 | |
Record name | N,N-Diphenylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80989223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6940-30-3 | |
Record name | NSC37624 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diphenylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80989223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diphenyl-2-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of N,N-Diphenyl-2-naphthylamine contribute to its potential for degradation in OLED devices?
A1: Theoretical investigations using CASSCF/NEVPT2 calculations on DPNA and its simpler analog, triphenylamine (TPA), reveal a surprising photodegradation pathway. [] Despite the delocalized nature of the C-N bond in these tri-aryl amines, the excited state calculations predict a conical intersection between the ground and first excited singlet states. This intersection facilitates C-N bond dissociation, leading to the formation of radical fragments (phenyl/naphthyl). These radicals can then undergo intramolecular reactions, ultimately forming five- or six-membered cyclic products. This insight is crucial for understanding the long-term stability of DPNA-based OLED devices and offers potential pathways for synthesizing cyclic amines like carbazoles. []
Q2: Can this compound be used to create efficient blue OLEDs?
A2: Yes, research has demonstrated the viability of DPNA as a building block for blue OLED emitters. A study synthesized a derivative, 6-(4-(10-phenylanthracen-9-yl)styryl)-N,N-diphenylnaphthalen-2-amine, and incorporated it into a multilayered OLED device. [] This device exhibited blue electroluminescence with promising performance metrics: a luminance efficiency of 5.69 cd/A, a power efficiency of 1.99 lm/W, an external quantum efficiency of 3.39% at 100 mA/cm², and CIE coordinates of (x = 0.19, y = 0.31) at 8.0 V. [] This demonstrates the potential of DPNA derivatives in developing efficient blue OLEDs.
Q3: How does this compound contribute to the performance of NIR-TADF emitters?
A3: Researchers have linked DPNA with a novel electron-withdrawing unit, creating NIR-TADF molecules like T-β-IQD. [] These molecules exhibit aggregation-induced emission, forming J-aggregates stabilized by intra- and intermolecular interactions (CN···H-C and C-H···π). The large center-to-center distance between molecules in the solid state, combined with the J-aggregate formation, boosts emissive efficiencies in both thin films and non-doped OLEDs. [] This resulted in a T-β-IQD-based non-doped NIR-OLED achieving a remarkable maximum external quantum efficiency (EQEmax) of 9.44% with a 711 nm emission peak, highlighting the potential of DPNA-based materials for high-performance NIR-OLEDs. []
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